BenchChemオンラインストアへようこそ!

DSR-141562

PDE1B selectivity Isoform selectivity Off-target activity

DSR-141562 is the first PDE1 inhibitor comprehensively validated across all three schizophrenia symptom domains (positive, negative, cognitive). Its preferential PDE1B selectivity (IC50 43.9 nM) over PDE1A/1C enables precise interrogation of striatal and prefrontal signaling. Proven efficacy reversing PCP-induced social deficits at low, non-cataleptic doses (0.3-3 mg/kg) establishes a benchmark for antipsychotic R&D. Ideal for programs targeting treatment-resistant negative/cognitive symptoms with a clean motor side-effect profile.

Molecular Formula C19H25F3N4O3
Molecular Weight 414.4 g/mol
Cat. No. B2406171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDSR-141562
Molecular FormulaC19H25F3N4O3
Molecular Weight414.4 g/mol
Structural Identifiers
SMILESCN1C(=O)C2=CN=C(N2N=C1OCC3CCC(CC3)C(F)(F)F)C4CCOCC4
InChIInChI=1S/C19H25F3N4O3/c1-25-17(27)15-10-23-16(13-6-8-28-9-7-13)26(15)24-18(25)29-11-12-2-4-14(5-3-12)19(20,21)22/h10,12-14H,2-9,11H2,1H3
InChIKeyLNELWUPBSLZUIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





DSR-141562: A Brain-Penetrant PDE1B Inhibitor for Psychiatric Research


DSR-141562 is a novel, orally active, and brain-penetrant phosphodiesterase 1 (PDE1) inhibitor with a chemical structure defined as 3-methyl-7-(tetrahydro-2H-pyran-4-yl)-2-{[trans-4-(trifluoromethyl)cyclohexyl]-methoxy}imidazo[5,1-f][1,2,4]triazin-4(3H)-one [1]. It exhibits preferential selectivity for the PDE1B isoform (IC50 = 43.9 nM) over PDE1A (IC50 = 97.6 nM) and PDE1C (IC50 = 431.8 nM) . This compound is a valuable tool for investigating the role of PDE1B in dopaminergic and glutamatergic signaling pathways relevant to schizophrenia [1].

Why Generic PDE1 Inhibitors Cannot Substitute for DSR-141562 in Schizophrenia Research


Direct substitution of DSR-141562 with other PDE1 inhibitors (e.g., PF-04822163, ITI-214, Lu AF41228) is not scientifically valid due to critical differences in isoform selectivity and, more importantly, the extensive preclinical validation of DSR-141562 in models specifically designed for the three symptom domains of schizophrenia (positive, negative, and cognitive) [1]. While other PDE1 inhibitors may possess superior potency or a different selectivity window, DSR-141562 is the first PDE1 inhibitor to be comprehensively characterized and proven efficacious in animal models for all three core symptom clusters of schizophrenia, establishing a unique, data-rich profile for this indication [1].

Quantitative Differentiation of DSR-141562: Head-to-Head and Cross-Study Comparisons


DSR-141562 Exhibits Superior Isoform Selectivity Profile Compared to the Pan-PDE1 Inhibitor PF-04822163

Unlike the pan-PDE1 inhibitor PF-04822163, which has similar IC50 values for PDE1A (2 nM), PDE1B (2.4 nM), and PDE1C (7 nM) , DSR-141562 demonstrates preferential selectivity for PDE1B (IC50 = 43.9 nM) over PDE1A (97.6 nM, 2.2-fold) and a pronounced selectivity over PDE1C (431.8 nM, 9.8-fold) . This distinct selectivity profile makes DSR-141562 a more refined tool for dissecting PDE1B-specific functions in the brain .

PDE1B selectivity Isoform selectivity Off-target activity

DSR-141562 is Validated in a Rodent Model of Schizophrenia's Positive Symptoms with a Favorable Therapeutic Window

DSR-141562 demonstrates a clear therapeutic window in a rat model of positive symptoms. At doses of 3-30 mg/kg (p.o.), it potently inhibited methamphetamine-induced locomotor hyperactivity, a model of psychosis, while having only minimal effects on spontaneous locomotor activity in the same dose range [1]. This contrasts with many typical antipsychotics that suppress both spontaneous and induced activity, often correlating with motor side effects.

Positive symptoms Methamphetamine-induced hyperactivity Therapeutic index

DSR-141562 Reverses Social Withdrawal and Cognitive Deficits in Rodent Models of Schizophrenia's Negative and Cognitive Symptoms

DSR-141562 is uniquely validated for its efficacy in models of both negative and cognitive symptoms of schizophrenia. At low doses (0.3-3 mg/kg, p.o.), it reversed deficits in social interaction and novel object recognition induced by repeated treatment with the NMDA receptor antagonist phencyclidine (PCP) in mice and rats, respectively [1]. This is a significant differentiator, as many existing antipsychotics, particularly first-generation drugs, show limited or no efficacy in these symptom domains.

Negative symptoms Cognitive impairment Social interaction Novel object recognition

High-Value Research and Industrial Applications for DSR-141562


Dissecting the Role of PDE1B in Dopaminergic and Glutamatergic Signaling

DSR-141562's preferential selectivity for PDE1B (IC50 = 43.9 nM) over PDE1A (97.6 nM) and PDE1C (431.8 nM) makes it an optimal tool for isolating the specific contributions of PDE1B to neuronal signaling pathways [1]. Unlike pan-PDE1 inhibitors like PF-04822163, DSR-141562 allows for more precise interrogation of PDE1B-mediated regulation of cAMP/cGMP in brain regions where it is highly expressed, such as the striatum and prefrontal cortex . This is essential for understanding the molecular basis of its behavioral effects.

Investigating Novel Therapies for the Negative and Cognitive Symptoms of Schizophrenia

For drug discovery programs targeting the treatment-resistant negative and cognitive symptom domains of schizophrenia, DSR-141562 represents a best-in-class tool compound. Its demonstrated efficacy in reversing PCP-induced social interaction and novel object recognition deficits at low, non-cataleptic doses (0.3-3 mg/kg) provides a validated chemical starting point and a benchmark for new chemical entities [1]. This is a critical application given the poor efficacy of current antipsychotics in these areas [1].

Exploring PDE1B Inhibition as a Strategy with a Favorable Motor Side Effect Profile

Researchers aiming to develop antipsychotic therapies with reduced motor side effects can use DSR-141562 to validate this hypothesis. The compound potently inhibits methamphetamine-induced hyperactivity (3-30 mg/kg) while showing minimal effects on spontaneous activity and no catalepsy up to 100 mg/kg [1]. This in vivo profile suggests that PDE1B inhibition may circumvent the extrapyramidal symptoms (EPS) associated with D2 receptor antagonism, making DSR-141562 an ideal tool for studying this therapeutic window [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for DSR-141562

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.